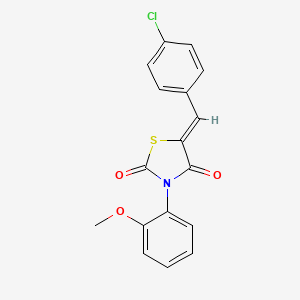
1-(ethylsulfonyl)-N-(2-methylbenzyl)-4-piperidinecarboxamide
説明
1-(ethylsulfonyl)-N-(2-methylbenzyl)-4-piperidinecarboxamide, also known as E-4018, is a small molecule drug that has been developed for the treatment of various diseases. This compound has gained significant attention due to its potential therapeutic applications in the field of neuroscience.
作用機序
1-(ethylsulfonyl)-N-(2-methylbenzyl)-4-piperidinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This binding prevents the activation of the receptor by glutamate, which is a neurotransmitter that is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-(ethylsulfonyl)-N-(2-methylbenzyl)-4-piperidinecarboxamide can prevent the excessive activation of the receptor, which has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-(2-methylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce neuropathic pain in animal models. 1-(ethylsulfonyl)-N-(2-methylbenzyl)-4-piperidinecarboxamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
One of the main advantages of 1-(ethylsulfonyl)-N-(2-methylbenzyl)-4-piperidinecarboxamide is its selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. However, one limitation of 1-(ethylsulfonyl)-N-(2-methylbenzyl)-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo. Additionally, 1-(ethylsulfonyl)-N-(2-methylbenzyl)-4-piperidinecarboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for the study of 1-(ethylsulfonyl)-N-(2-methylbenzyl)-4-piperidinecarboxamide. One potential application is in the treatment of neuropathic pain. Further studies are needed to determine the efficacy of 1-(ethylsulfonyl)-N-(2-methylbenzyl)-4-piperidinecarboxamide in human clinical trials. Another area of future research is in the development of more selective NMDA receptor antagonists, which could have fewer side effects and be more effective in the treatment of various neurological disorders. Finally, the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia, is still not fully understood, and further studies are needed to elucidate the mechanisms underlying these disorders.
科学的研究の応用
1-(ethylsulfonyl)-N-(2-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation. 1-(ethylsulfonyl)-N-(2-methylbenzyl)-4-piperidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been investigated for its potential use in the treatment of neuropathic pain.
特性
IUPAC Name |
1-ethylsulfonyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-22(20,21)18-10-8-14(9-11-18)16(19)17-12-15-7-5-4-6-13(15)2/h4-7,14H,3,8-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQXIWQJEQLIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-N-(2-methylbenzyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-5-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4763244.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4763252.png)
![3-(3,4-dimethylphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4763254.png)

![4-[(4-fluorophenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4763266.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4763289.png)
![2-[(4-nitrobenzyl)sulfinyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B4763296.png)
![1-{[3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4763302.png)
![ethyl ({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4763310.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4763325.png)
![1-[2-(2-bromophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4763332.png)
